A Technical Guide to the Physicochemical Properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine
A Technical Guide to the Physicochemical Properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
This guide provides a comprehensive technical overview of the physicochemical properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (CAS No: 3882-66-4). As a substituted s-triazine, this compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications, including roles as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the fundamental physicochemical characteristics of this molecule is paramount for researchers in drug discovery, process chemistry, and materials science. Properties such as solubility, pKa, and lipophilicity directly govern a compound's behavior in both biological and chemical systems, influencing everything from reaction kinetics and product purity to bioavailability and environmental fate.
This document moves beyond a simple data sheet, offering not only available empirical data but also detailing the standard methodologies for property determination. By explaining the causality behind experimental choices, this guide serves as a practical reference for scientists, enabling them to anticipate the behavior of this triazine derivative and design robust, self-validating experimental plans.
Chemical Identity and Structure
Correctly identifying a compound is the foundational step for all subsequent research. The following identifiers and structural representations define 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.
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IUPAC Name: 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine
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Canonical SMILES: CCOC1=NC(=NC(=N1)N)C[5]
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InChI Key: WBYRNUWFQADAPF-UHFFFAOYSA-N[5]
2D Chemical Structure:

Core Physicochemical Properties: Data and Methodologies
A quantitative understanding of a compound's physical properties is essential for its application. This section presents the available data for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine and provides detailed, field-proven protocols for their experimental determination.
Summary of Physicochemical Data
| Property | Value / Data | Source Type |
| Molecular Weight | 154.17 g/mol | Calculated |
| Melting Point | 173 - 175 °C | Experimental[6] |
| Boiling Point | 349.3 °C at 760 mmHg | Predicted[6] |
| Water Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP (Lipophilicity) | 0.7 | Predicted (XLogP3)[6][7] |
Melting Point
Significance: The melting point is a critical indicator of a substance's purity. Pure crystalline compounds exhibit a sharp, well-defined melting range (typically <1°C), whereas impurities lead to a depressed and broader melting range.[6] This property is fundamental for quality control and identity confirmation.
Reported Data: The melting point for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is reported to be in the range of 173-175 °C .[6]
Field-Proven Protocol: Capillary Melting Point Determination [8]
This method is the most common and reliable technique for determining the melting point of a solid sample. The underlying principle involves heating a small, packed sample in a capillary tube at a controlled rate and visually observing the temperature range over which the solid transitions to a liquid.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a high-precision thermometer or temperature probe.
-
Rapid Estimation (Optional but Recommended): A preliminary, rapid heating is performed to quickly determine an approximate melting range. This saves time during the precise measurement.[6]
-
Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the estimated melting point.
-
The heating rate is then slowed to 1-2°C per minute. A slow rate is critical to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
The reported melting point is the range T₁ - T₂. The procedure should be repeated at least twice to ensure consistency.[9]
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility
Significance: Aqueous solubility is a cornerstone property in drug development and environmental science. It profoundly affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental persistence and transport. For drug candidates, poor aqueous solubility can be a major barrier to achieving therapeutic efficacy.
Field-Proven Protocol: OECD 105 (Flask Method) [2][10][11]
The OECD Guideline 105 provides a robust and internationally recognized method for determining the water solubility of chemical substances. The flask method is a straightforward approach that involves saturating water with the test substance and then measuring its concentration.
Methodology:
-
Preliminary Test: A preliminary test is conducted to determine the approximate solubility and to establish the appropriate analytical method and sample quantities for the main test.[12]
-
Apparatus Setup: Add an excess amount of the solid compound to a flask containing high-purity water (e.g., Milli-Q). The use of excess solid is essential to ensure a saturated solution is achieved.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20 ± 0.5 °C) for a prolonged period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[12]
-
Phase Separation: After agitation, the mixture is allowed to stand at the test temperature to allow undissolved solid to settle. The saturated aqueous phase is then carefully separated from the solid, typically by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the compound in the clear aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation: The experiment is performed in triplicate to ensure the results are reproducible. The pH of the saturated solution should also be measured and reported, as it can significantly influence the solubility of ionizable compounds.
Workflow for Aqueous Solubility Determination (OECD 105)
Caption: Workflow for OECD 105 Water Solubility Test.
Acidity/Basicity (pKa)
Significance: The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. The triazine ring and the exocyclic amino group are basic centers. The pKa value dictates the ionization state of a molecule at a given pH. This is critically important in drug development, as the charge of a molecule affects its ability to cross biological membranes, bind to targets, and its solubility.
Reported Data: No experimental pKa value for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine has been found. Its basic nature suggests it will have a pKa corresponding to the protonation of a ring nitrogen or the amino group.
Field-Proven Protocol: OECD 112 (Potentiometric Titration) [7][13][14]
The OECD Guideline 112 describes several methods for pKa determination, with potentiometric titration being one of the most common and accessible. This method involves titrating a solution of the compound with a strong acid (since the triazine is basic) and monitoring the pH change. The pKa can be determined from the midpoint of the resulting titration curve.
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in high-purity water. If solubility is an issue, a co-solvent like methanol may be used, but the pKa must be extrapolated back to 0% co-solvent.
-
Apparatus Setup: The solution is placed in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized strong acid titrant (e.g., 0.1 M HCl) is added to the solution in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate at each step.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated). This can be determined from the first derivative of the curve.
-
Validation: The system should be calibrated using standard buffers before the experiment. The determination should be performed in triplicate.
Workflow for pKa Determination via Titration (OECD 112)
Caption: Workflow for OECD 112 pKa Determination.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical structure and for quantification. While specific spectra for this compound are not publicly available, this section describes the expected characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment:
-
Ethoxy Group (CH₃CH₂O-): A triplet signal for the methyl protons (~1.4 ppm) coupled to the methylene protons, and a quartet signal for the methylene protons (~4.4 ppm) coupled to the methyl protons. The downfield shift of the methylene is due to the adjacent oxygen atom.
-
Methyl Group (-CH₃): A sharp singlet for the methyl group attached to the triazine ring (~2.4 ppm).
-
Amine Group (-NH₂): A broad singlet for the two amine protons. Its chemical shift can vary significantly (typically 5.0-7.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.[15][16][17] Based on the structure, six distinct carbon signals are expected:
-
Triazine Ring Carbons: Three signals in the highly deshielded region (~160-175 ppm) corresponding to the three unique carbons of the triazine ring. The carbon bearing the amino group (C2), the ethoxy group (C4), and the methyl group (C6) will have slightly different chemical shifts.
-
Ethoxy Group Carbons: A signal for the methylene carbon (-OCH₂) around 60-70 ppm and a signal for the methyl carbon (-CH₃) in the upfield region around 15-20 ppm.
-
Methyl Group Carbon: A signal for the methyl carbon attached to the ring, typically around 20-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is expected to show characteristic absorption bands:
-
N-H Stretching: A pair of medium-to-sharp bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and ethoxy groups.
-
C=N Stretching: Strong absorption bands in the 1500-1650 cm⁻¹ region, characteristic of the triazine ring system.
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C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region corresponding to the C-O bond of the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 155.09.[7] High-resolution mass spectrometry would confirm the elemental composition, C₆H₁₁N₄O⁺.
Chemical Stability and Reactivity
Substituted s-triazines are generally stable aromatic compounds. However, their stability can be influenced by pH and temperature. The ethoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding hydroxy-triazine. The amino group provides a site for potential derivatization reactions. For long-term storage, the compound should be kept in a cool, dry, and sealed environment.[4]
Conclusion
This technical guide has detailed the known physicochemical properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine and provided a framework for the experimental determination of key parameters like aqueous solubility and pKa. The provided data, including a melting point of 173-175 °C and a predicted LogP of 0.7, combined with the expected spectroscopic signatures, offers a solid foundation for researchers. By integrating established, authoritative protocols such as those from the OECD, this document empowers scientists to generate reliable, reproducible data, thereby accelerating research and development efforts involving this versatile chemical intermediate.
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